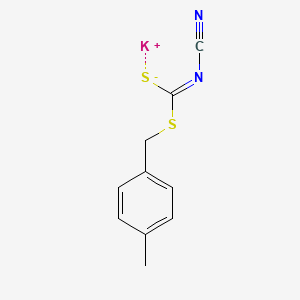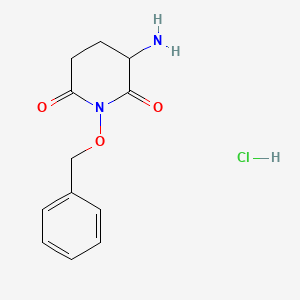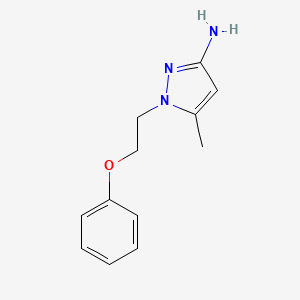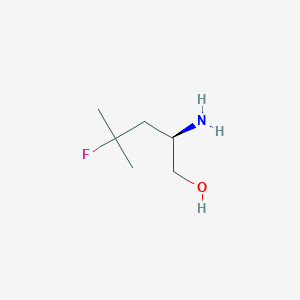
(4-Methylbenzyl)cyanocarbonimidodithioate potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylbenzyl)cyanocarbonimidodithioate potassium salt is a chemical compound with a complex structure that includes a benzyl group substituted with a methyl group, a cyanocarbonimidodithioate moiety, and a potassium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbenzyl)cyanocarbonimidodithioate potassium salt typically involves the reaction of 4-methylbenzyl chloride with potassium cyanocarbonimidodithioate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems can be implemented to reduce waste and improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Methylbenzyl)cyanocarbonimidodithioate potassium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .
Scientific Research Applications
(4-Methylbenzyl)cyanocarbonimidodithioate potassium salt has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Methylbenzyl)cyanocarbonimidodithioate potassium salt involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Methylbenzyl)cyanocarbonimidodithioate potassium salt include:
- Benzyl cyanocarbonimidodithioate potassium salt
- 4-Chlorobenzyl cyanocarbonimidodithioate potassium salt
- 4-Methoxybenzyl cyanocarbonimidodithioate potassium salt
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
Molecular Formula |
C10H9KN2S2 |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
potassium;N-cyano-1-[(4-methylphenyl)methylsulfanyl]methanimidothioate |
InChI |
InChI=1S/C10H10N2S2.K/c1-8-2-4-9(5-3-8)6-14-10(13)12-7-11;/h2-5H,6H2,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
ZFWKQZSBIPVMLX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(=NC#N)[S-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-8-isopropylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13912436.png)
![3-[1-Methyl-6-(4-piperidyl)indazol-3-YL]piperidine-2,6-dione hydrochloride](/img/structure/B13912437.png)

![1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide](/img/structure/B13912447.png)


![(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13912469.png)


![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)


![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)

